molecular formula C21H24N4O2 B2474679 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034609-55-5

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2474679
CAS No.: 2034609-55-5
M. Wt: 364.449
InChI Key: KYVLYVLSZZOPNU-UHFFFAOYSA-N
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Description

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a butoxy group and a pyridinylmethyl group linked to a pyrazole ring. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactionsThe pyridinylmethyl group is then attached via a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction . The final step involves the formation of the pyrazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide
  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine
  • 1-methylpyrazole-4-boronic acid pinacol ester

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and material science .

Properties

IUPAC Name

4-butoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-3-4-11-27-19-7-5-17(6-8-19)21(26)23-13-16-9-10-22-20(12-16)18-14-24-25(2)15-18/h5-10,12,14-15H,3-4,11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVLYVLSZZOPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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